molecular formula C24H25N5O2 B2797031 3-benzyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923481-86-1

3-benzyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2797031
CAS RN: 923481-86-1
M. Wt: 415.497
InChI Key: QOSWPIJLFJITGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a heterocyclic derivative . It is not intended for human or veterinary use, but for research purposes only.


Synthesis Analysis

The synthesis and characterization of new heterocyclic derivatives containing pyrazolo [3,4- d ]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group have been reported . The compounds were synthesized under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available in the retrieved data, it’s worth noting that Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This might be relevant depending on the context of the chemical reactions analysis.

Scientific Research Applications

Neuroprotection

Research has explored the synthesis and biological evaluation of tetrahydropyrimido[2,1-f]purinediones, emphasizing their potential in treating neurodegenerative diseases. These compounds interact with adenosine receptors and monoamine oxidases (MAO), which are crucial targets for Parkinson's and Alzheimer's disease treatments. The development of compounds with specific substitutions has led to the discovery of potent MAO-B inhibitors and adenosine receptor antagonists. For example, compounds displaying high selectivity and potency against MAO-B and dual-target antagonistic activity towards A1/A2A adenosine receptors have been identified, suggesting their potential in offering additive or synergistic effects in neurodegenerative disease management (Koch et al., 2013). Furthermore, the synthesis of novel ligands based on an annelated xanthine scaffold has provided insight into the development of dual-target drugs, combining A2A adenosine receptor antagonistic activity with MAO-B blockade, potentially offering symptomatic relief and disease-modifying effects, particularly for Parkinson's disease (Załuski et al., 2019).

Anticancer Activity

The research on the analogues of olomoucine, a notable compound in cancer treatment, has shown the development of new molecules with potential anticancer activity. The synthesis of various purine-diones and pyridopyrimidine-diones and their evaluation against human breast cancer cell lines, such as MCF-7, highlighted compounds exhibiting significant inhibitory activity. This suggests the potential of these compounds in contributing to the development of new anticancer therapies (Hayallah, 2017).

properties

IUPAC Name

3-benzyl-9-(2,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-16-10-11-19(17(2)14-16)27-12-7-13-28-20-21(25-23(27)28)26(3)24(31)29(22(20)30)15-18-8-5-4-6-9-18/h4-6,8-11,14H,7,12-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSWPIJLFJITGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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